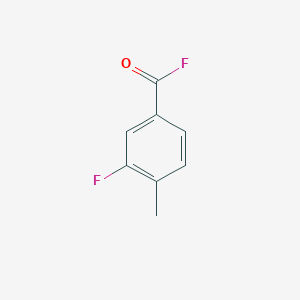
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate: is a complex organic compound that belongs to the class of glycosyl sulfonates It is characterized by the presence of acetylated galactopyranosyl groups and a benzenthiosulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate typically involves the acetylation of beta-D-galactopyranose followed by the introduction of the benzenthiosulfonate group. The acetylation process is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Substitution: The acetyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or thiols. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study carbohydrate-protein interactions. The acetylated galactopyranosyl groups can mimic natural carbohydrates, allowing researchers to investigate the binding properties and biological activities of glycoproteins .
Medicine: The compound’s ability to undergo various chemical modifications makes it a promising candidate for drug design and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited to create new products with specific functionalities .
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate involves its interaction with specific molecular targets. The acetylated galactopyranosyl groups can bind to carbohydrate-recognizing proteins, such as lectins, through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of these proteins, leading to various biological effects .
Molecular Targets and Pathways:
Lectins: These carbohydrate-binding proteins are involved in various cellular processes, including cell-cell recognition and signaling.
Vergleich Mit ähnlichen Verbindungen
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: This compound is structurally similar but contains an isothiocyanate group instead of a benzenthiosulfonate group.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosylcaprolactam: Another similar compound with a caprolactam moiety.
Uniqueness: 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate is unique due to the presence of the benzenthiosulfonate group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with proteins or other biomolecules are required .
Eigenschaften
Molekularformel |
C20H24O11S2 |
|---|---|
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(benzenesulfonylsulfanyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H24O11S2/c1-11(21)27-10-16-17(28-12(2)22)18(29-13(3)23)19(30-14(4)24)20(31-16)32-33(25,26)15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
REDJMNMIQSVTEY-CXQPBAHBSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B15289119.png)







![(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile](/img/structure/B15289171.png)




